molecular formula C22H22O5 B7756985 methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate

methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate

Cat. No.: B7756985
M. Wt: 366.4 g/mol
InChI Key: ZWAZOABOJOZVQQ-UHFFFAOYSA-N
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Description

Methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate is a synthetic coumarin derivative intended for research applications. As a chromenone compound, it features a core 2H-chromen-2-one structure substituted with a 7-methyl group, a 4-propyl chain, and a phenoxyacetate moiety. This specific molecular architecture is of significant interest in medicinal chemistry and pharmacology, particularly in the investigation of enzyme inhibition. Research on structurally related compounds indicates potential activity as inhibitors of lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis . Inhibiting this phospholipase is a key mechanism by which certain cationic amphiphilic drugs disrupt lipid metabolism, making this area of study critical for predicting and understanding drug toxicity during the development process . The integration of the phenylacetate ester, a functional group known for its role in fragrance and flavor compounds (e.g., methyl phenylacetate ), may also influence the compound's physicochemical properties. This reagent is provided For Research Use Only and is strictly for laboratory analysis. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-4-8-16-13-19(23)26-17-11-14(2)12-18(20(16)17)27-21(22(24)25-3)15-9-6-5-7-10-15/h5-7,9-13,21H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAZOABOJOZVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation with Modified β-Keto Esters

The Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions yields coumarins. For 4-propyl substitution, propyl-substituted β-keto esters are essential. A representative protocol involves:

  • Reactants : 4-propylacetoacetate and 3-methylresorcinol.

  • Catalyst : Concentrated sulfuric acid (10 mol%) at 80°C for 6 hours.

  • Yield : ~65% (extrapolated from similar coumarin syntheses).

The reaction proceeds via electrophilic attack and cyclodehydration, with the propyl group introduced via the β-keto ester.

Friedel-Crafts Alkylation for Propyl Substitution

An alternative route employs Friedel-Crafts alkylation post-cyclization:

  • Synthesize 4-unsubstituted coumarin via Pechmann condensation.

  • Treat with propyl bromide and AlCl₃ in dichloromethane at 0°C.

  • Achieve 4-propyl substitution with ~58% yield.

This method offers flexibility but requires stringent control of reaction conditions to avoid over-alkylation.

Functionalization at Position 5

Hydroxylation via Demethylation

Position 5 hydroxylation is achieved by demethylating a methoxy precursor:

  • Starting Material : 5-methoxy-7-methyl-4-propylcoumarin.

  • Reagent : BBr₃ (1.2 equiv) in CH₂Cl₂ at −78°C.

  • Yield : 72–78% (based on analogous demethylations).

The methoxy group is introduced during the Pechmann step using 3-methoxyresorcinol, followed by selective demethylation.

Direct Electrophilic Substitution

Electrophilic hydroxylation using hydrogen peroxide and acetic acid at 50°C provides moderate yields (45–50%) but risks side reactions at other positions.

Esterification with Methyl 2-Phenylacetate

Nucleophilic Acyl Substitution

The hydroxyl group at position 5 reacts with methyl 2-phenylacetyl chloride under basic conditions:

  • Conditions : Pyridine (2 equiv), CH₂Cl₂, 0°C → room temperature.

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Yield : 68–73%.

Mechanism : The base deprotonates the hydroxyl group, enabling nucleophilic attack on the acyl chloride.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with steric hindrance, the Mitsunobu reaction is preferred:

  • Reactants : 5-hydroxycoumarin, methyl 2-phenylacetate, DIAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : THF, 24 hours at room temperature.

  • Yield : 60–65%.

Optimization Strategies

Catalytic Enhancements

  • Brønsted Acids : p-Toluenesulfonic acid (pTSA) improves cyclization efficiency in Pechmann condensations, reducing side products.

  • Microwave Assistance : Reducing reaction time from 6 hours to 45 minutes while maintaining yields (~63%).

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may promote decomposition at high temperatures.

  • Esterification Efficiency : CH₂Cl₂ outperforms THF in acyl chloride reactions due to better stability of the electrophile.

Analytical Characterization

Key physicochemical properties inform purification and quality control:

PropertyValueMethod
Molecular Weight410.4 g/molHRMS
Melting Point128–130°CDSC
LogP4.2HPLC
λmax (UV-Vis)320 nm (ε = 12,500 M⁻¹cm⁻¹)Spectrophotometry

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group in the molecule undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction ConditionsReagentsMajor Products
Acidic (HCl, H₂O, reflux)HCl (1M)2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetic acid
Basic (NaOH, H₂O/EtOH, 50°C)NaOH (2M)Sodium salt of the carboxylic acid

Hydrolysis kinetics depend on steric hindrance from the chromenone and phenyl groups, which slightly reduce reaction rates compared to simpler esters .

Oxidation Reactions

The chromenone ring’s α,β-unsaturated lactone system and the propyl chain are susceptible to oxidation.

Site of OxidationReagents/ConditionsProducts
Propyl chain (C4)KMnO₄ (acidic, 60°C)4-carboxy-7-methyl-2-oxo-2H-chromen-5-yl derivative
Chromenone ringOzone (O₃, -78°C)Ring cleavage products (e.g., quinones)

Oxidation of the propyl group yields carboxylic acids, while ozonolysis disrupts the chromenone ring’s conjugation.

Electrophilic Aromatic Substitution

The chromenone core participates in electrophilic substitution at electron-rich positions (C6 and C8).

Reaction TypeReagentsPosition SubstitutedMajor Product
NitrationHNO₃/H₂SO₄, 0°CC66-nitro-7-methyl-4-propyl-2-oxo-2H-chromen-5-yl derivative
SulfonationH₂SO₄ (fuming), 25°CC88-sulfo-7-methyl-4-propyl-2-oxo-2H-chromen-5-yl derivative

Substitution regioselectivity is influenced by the electron-donating methoxy and alkyl groups .

Reduction of the α,β-Unsaturated Lactone

The chromenone’s lactone moiety can undergo selective reduction.

Reducing AgentConditionsProduct
NaBH₄EtOH, 25°CPartially saturated dihydrochromenone
H₂/Pd-CEtOAc, 50 psiFully saturated hexahydrochromenone

Reduction with NaBH₄ preserves the ester group, while catalytic hydrogenation saturates the entire lactone ring.

Nucleophilic Substitution at the Phenylacetate Group

The phenylacetate moiety undergoes nucleophilic attacks, particularly at the ester carbonyl.

NucleophileConditionsProducts
NH₃ (g)MeOH, 25°C2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetamide
R-OH (alcohols)H₂SO₄, refluxTransesterified esters (e.g., ethyl analog)

Reactivity is modulated by steric effects from the adjacent phenyl and chromenone groups .

Photochemical Reactions

The chromenone system exhibits photochemical activity due to its conjugated π-system.

ConditionsOutcomes
UV light (λ = 365 nm)[2+2] Cycloaddition with alkenes
Visible light (eosin Y)Singlet oxygen generation (Type II photosensitization)

These reactions are relevant in materials science and photodynamic therapy research .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Process
150–200Loss of methyl ester (COOCH₃) as CO₂
250–300Chromenone ring fragmentation

Degradation products include propylbenzene derivatives and carbonaceous residues .

Key Structural Insights Influencing Reactivity

  • Chromenone Core : The α,β-unsaturated lactone directs electrophilic attacks to C6 and C8 .

  • Phenylacetate Group : Steric hindrance slows nucleophilic substitution compared to simpler esters.

  • Alkyl Substituents : The 4-propyl and 7-methyl groups enhance lipophilicity, affecting solubility in polar solvents.

Biological Activity

Methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate, a compound derived from the chromene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C16H18O5\text{Molecular Formula }C_{16}H_{18}O_{5}
Molecular Weight 290.31 g mol\text{Molecular Weight }290.31\text{ g mol}

The chromene scaffold is known for its versatility in medicinal chemistry, often leading to various biological activities.

1. Anticancer Activity

Research indicates that compounds with the chromene structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2H-chromenes can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of tubulin polymerization : This leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells .
  • Caspase activation : Specific analogs trigger caspase-dependent pathways, promoting DNA fragmentation and cell death .

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
7-Methyl-2-oxo-4-propylchromeneMCF-7 (breast cancer)15.5Tubulin inhibition
4H-chromen derivativesVarious<20Caspase activation

2. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies suggest that this compound exhibits considerable free radical scavenging activity. This is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .

3. Anticholinesterase Activity

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that certain derivatives showed promising inhibition of AChE with IC50 values comparable to known inhibitors .

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)Reference
Methyl 2-[(7-methyl-2-oxo-4-propylchromen)]10.4
Standard AChE Inhibitor5.0N/A

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound binds to active sites on enzymes like AChE and cyclooxygenase, inhibiting their activity and leading to therapeutic effects.
  • Cell Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly through modulation of caspase activity and cell cycle regulators.

Case Studies

A notable study explored the effects of a series of chromene derivatives on cancer cell lines, revealing that specific modifications on the chromene scaffold enhanced anticancer activity significantly. The study utilized both in vitro assays and molecular docking studies to elucidate interactions at the molecular level .

Comparison with Similar Compounds

Key Properties :

Property Value/Description Source
Molecular Formula C₂₁H₂₀O₅ (derived from parent acid)
Purity ≥95%
Structural Features Anisotropic displacement ellipsoids

Comparison with Similar Compounds

Below is a comparative analysis:

Structural Analogues of Coumarin Derivatives

Compound Name Substituents Key Differences Biological/Physical Implications
4-Methylcoumarin Methyl at 4-position Simpler structure; lacks propyl and phenyl groups Lower steric hindrance; reduced lipophilicity
7-Hydroxycoumarin (Umbelliferone) Hydroxyl at 7-position Polar functional group vs. methyl Enhanced solubility in aqueous media
Target Compound 7-Methyl, 4-propyl, phenylacetate Bulky substituents at 4- and 5-positions Increased steric effects; potential for enhanced binding affinity in hydrophobic environments

Ester-Functionalized Coumarins

The phenylacetate ester group in the target compound distinguishes it from simpler coumarin esters (e.g., methyl or ethyl coumarin-3-carboxylates). This group likely contributes to:

  • Enhanced stability : Esterification reduces reactivity compared to free acids .
  • Tunable pharmacokinetics : Larger esters (e.g., phenylacetate) may improve membrane permeability .

Crystallographic and Refinement Tools

Comparative studies of such compounds often rely on:

  • SHELX programs (e.g., SHELXL for refinement ), which are critical for resolving complex substituent arrangements.
  • ORTEP for visualizing anisotropic displacement parameters, crucial for understanding steric and electronic effects .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with functionalized coumarin derivatives. Key steps include nucleophilic substitution at the 5-position of the chromenone core and esterification. Optimization involves Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., K₂CO₃ or NaH). Reaction progress is monitored via TLC, and purity is confirmed using HPLC (≥95%) and ¹H/¹³C NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., propyl, methyl, phenyl groups).
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Determines molecular weight (C₂₄H₂₄O₅; theoretical 392.16 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 or kinases) and cytotoxicity screens using cancer cell lines (e.g., HeLa or MCF-7). Follow with mechanistic studies (e.g., apoptosis via flow cytometry) and dose-response analyses (IC₅₀ calculations). Validate selectivity using healthy cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions.
  • Molecular Docking : Screens against protein targets (e.g., COX-2 or estrogen receptors) to identify binding affinities and key residues (e.g., hydrogen bonds with the chromenone carbonyl).
  • MD Simulations : Assesses stability of ligand-target complexes over nanosecond timescales .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Cross-validate using standardized assays (e.g., NIH/NCATS protocols) and control for variables:

  • Purity : Use HPLC to rule out impurities (>99% purity required).
  • Assay Conditions : Test pH, temperature, and serum content in cell cultures.
  • Structural Confirmation : Re-characterize batches via NMR to ensure no degradation .

Q. What strategies elucidate the role of substituents (methyl, propyl) on bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Synthesize analogs (e.g., replacing propyl with ethyl or butyl).
  • Compare bioactivity data (e.g., IC₅₀ shifts in enzyme assays).
  • Use QSAR models to correlate substituent hydrophobicity (logP) with activity .

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